
4-Triisopropylsilyloxybenzaldehyde
Overview
Description
Scientific Research Applications
Solid Phase Organic Synthesis : A study by Swayze (1997) explored the use of electron-rich benzaldehyde derivatives like 4-hydroxybenzaldehyde as linkers for solid-phase organic synthesis. The process involved reductive amination, leading to the formation of benzylic secondary amines and their subsequent conversion into various derivatives (Swayze, 1997).
Chromatographic Analysis : Korhonen and Knuutinen (1984) conducted gas-liquid chromatographic analyses to separate a mixture of chlorinated 4-hydroxybenzaldehydes, demonstrating the use of these compounds in analytical chemistry (Korhonen & Knuutinen, 1984).
Paired Electrolysis in Organic Synthesis : Sherbo et al. (2018) reported on the paired electrolysis of 4-methoxybenzyl alcohol to 4-methoxybenzaldehyde, showcasing the application of 4-substituted benzaldehydes in electrosynthesis and catalysis (Sherbo et al., 2018).
Synthesis of Pharmaceuticals : Calzavara and McNulty (2011) described a convergent synthesis of the immunosuppressant FTY720 using 4-hydroxymethylbenzaldehyde as a key intermediate, indicating its role in pharmaceutical synthesis (Calzavara & McNulty, 2011).
Chemical Synthesis and Analysis : Yüksek et al. (2005) discussed the synthesis and non-aqueous medium titrations of new derivatives from reactions with 3-ethoxy-4-hydroxybenzaldehyde, highlighting its importance in chemical synthesis and analysis (Yüksek et al., 2005).
Solution Thermodynamics : Wang, Xu, and Xu (2017) studied the solubility and solution thermodynamics of 4-hydroxybenzaldehyde, contributing to our understanding of its physical and chemical properties (Wang, Xu, & Xu, 2017).
Electrocatalytic Activity : Pariente et al. (1996) investigated the electrocatalytic activity of films derived from dihydroxybenzaldehydes towards NADH oxidation, suggesting potential applications in biosensor development (Pariente et al., 1996).
properties
IUPAC Name |
4-tri(propan-2-yl)silyloxybenzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H26O2Si/c1-12(2)19(13(3)4,14(5)6)18-16-9-7-15(11-17)8-10-16/h7-14H,1-6H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YMHIGJZUSZSKHW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)[Si](C(C)C)(C(C)C)OC1=CC=C(C=C1)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H26O2Si | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.46 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Trisisopropylsilyloxy)benzaldehyde | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

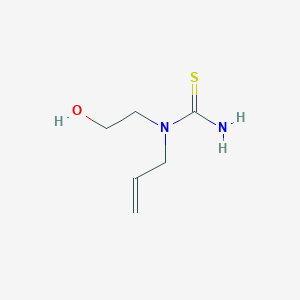
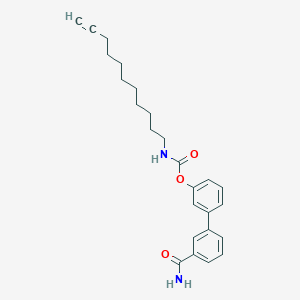
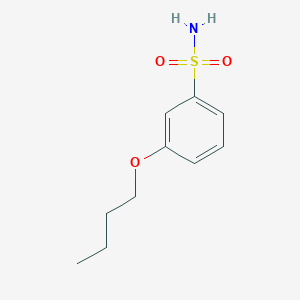
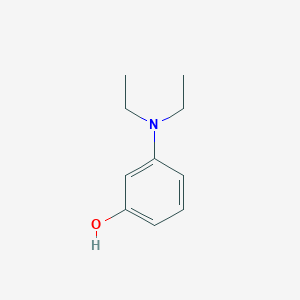
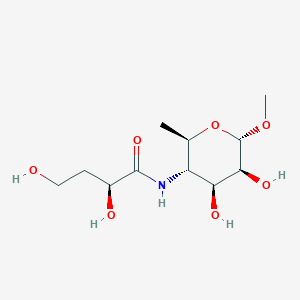
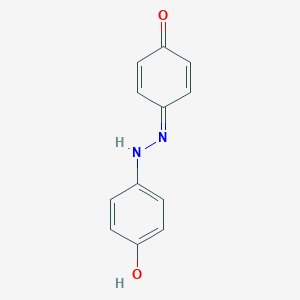
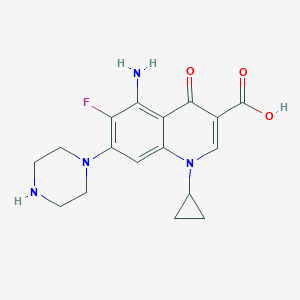

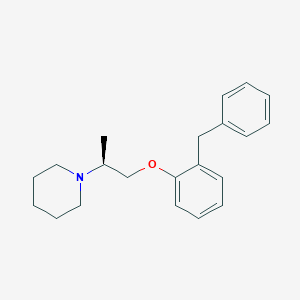
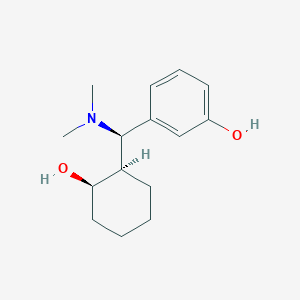
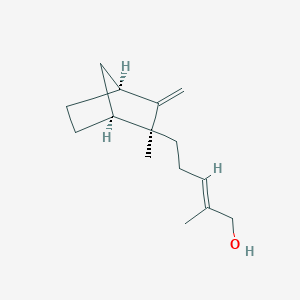
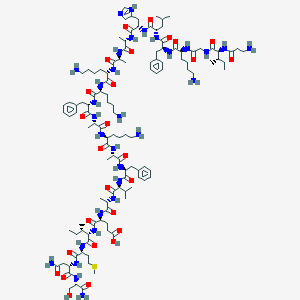
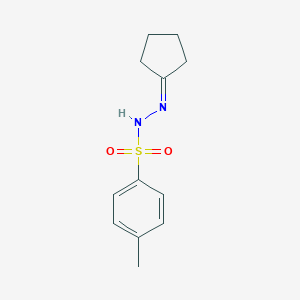
![methyl (3R)-3-[[(2R)-2-[[(2S)-2-aminopropanoyl]-methylamino]-3-(2-bromo-1H-indol-3-yl)propanoyl]amino]-3-[4-tri(propan-2-yl)silyloxyphenyl]propanoate](/img/structure/B49936.png)